Superior Orthosteric Potency vs. Pyrrolidine Lead Compound in cAMP Assay
TUG-1375 was developed via a bioisosteric replacement strategy to improve upon a prior pyrrolidine-based FFA2 agonist lead [1]. In a direct comparison using a cAMP inhibition assay in FFA2-transfected cells, TUG-1375 demonstrated a 7-fold increase in potency relative to the pyrrolidine lead compound [1].
| Evidence Dimension | Potency (cAMP inhibition assay) |
|---|---|
| Target Compound Data | pEC50 = 7.11 (EC50 ≈ 78 nM) |
| Comparator Or Baseline | Pyrrolidine lead compound (exact compound not specified in abstract, but defined in SAR study) |
| Quantified Difference | 7-fold increase in potency |
| Conditions | cAMP assay in FFA2-transfected HEK293T cells |
Why This Matters
This 7-fold potency improvement ensures a more robust and reliable activation of FFA2 at lower concentrations, reducing the likelihood of off-target effects and improving assay signal-to-noise ratio for both in vitro and in vivo applications.
- [1] Hansen AH, Sergeev E, Bolognini D, et al. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. J Med Chem. 2018;61(21):9534-9550. View Source
